
9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” is a complex organic compound that belongs to the class of anthracenediones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a nitrosohydrazino group and a phenylthio group, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with 9,10-anthracenedione.
Introduction of Nitrosohydrazino Group: This step involves the reaction of 9,10-anthracenedione with nitrosohydrazine under controlled conditions.
Addition of Phenylthio Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to quinone derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of “9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” involves its interaction with specific molecular targets and pathways. The nitrosohydrazino group can interact with cellular proteins and enzymes, leading to various biological effects. The phenylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione: A simpler compound without the nitrosohydrazino and phenylthio groups.
1,4-Dihydroxyanthraquinone: Known for its use in dye production.
Mitoxantrone: A synthetic anthracenedione used in cancer treatment.
Uniqueness
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
189572-22-3 |
|---|---|
Formule moléculaire |
C20H13N3O3S |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-(9,10-dihydroxy-2-phenylsulfanylanthracen-1-yl)iminonitrous amide |
InChI |
InChI=1S/C20H13N3O3S/c24-19-13-8-4-5-9-14(13)20(25)17-15(19)10-11-16(18(17)21-22-23-26)27-12-6-2-1-3-7-12/h1-11,24-25H |
Clé InChI |
RDKNCSKADUGAPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C3=C(C4=CC=CC=C4C(=C3C=C2)O)O)N=NN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


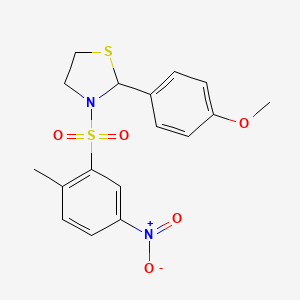
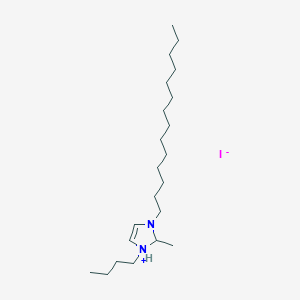
![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)
![7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12569000.png)
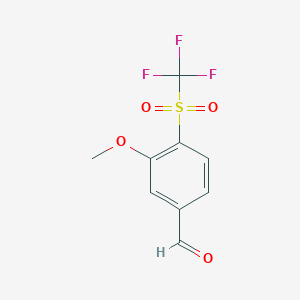
![7-Phenylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12569005.png)
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
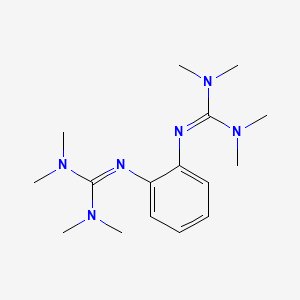
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
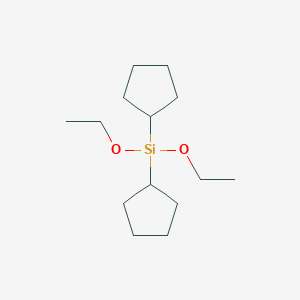
![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
